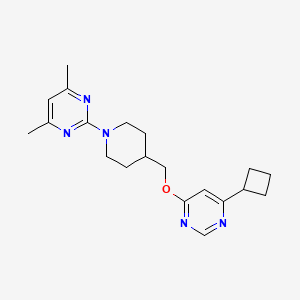

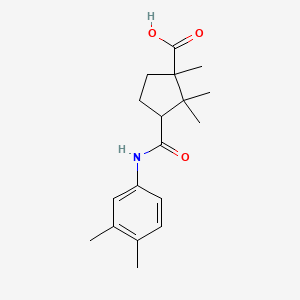

![molecular formula C20H20N2O5S B2384230 3-(((4-(3-Methoxyphenyl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione CAS No. 1170117-32-4](/img/structure/B2384230.png)

3-(((4-(3-Methoxyphenyl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound appears to contain a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds .

Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest in medicinal chemistry. Various methods have been developed, but the specifics would depend on the exact structure of the desired compound .Molecular Structure Analysis

Thiazole is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The reactivity of thiazole derivatives can vary widely depending on their exact structure. Generally, the C-5 atom can undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact structure. For thiazole derivatives, properties such as solubility, melting point, and boiling point can vary widely .Scientific Research Applications

Synthesis and Structural Analysis

Research has explored the synthesis and structural characteristics of compounds related to 3-(((4-(3-Methoxyphenyl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione. For instance, studies have focused on the synthesis of oligomers containing hydroxyimino groups and their structure, demonstrating the versatility of these compounds in creating a range of derivatives with potential biological activities (Yukimasa et al., 1977). Additionally, the synthesis and antimicrobial activity of thiazolidine-2,4-dione carboxamide and amino acid derivatives highlight the potential of these compounds in medicinal chemistry, showing weak to moderate antibacterial and antifungal activities (Alhameed et al., 2019).

Crystal Structure and Chiral Separation

The study of crystal structures and chiral separation of spiro compounds, including those related to the chemical structure , provides insights into their conformation, hydrogen bonding, and potential applications in pharmaceuticals as active ingredients or catalysts. These investigations reveal the importance of the polar hydantoin groups in molecule aggregation and the potential for developing surface modifiers to resolve enantiomers, indicating the significance of these compounds in drug development and synthesis (Todorov et al., 2009).

Potential Antioxidant and Anticancer Activities

Research into novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which share structural similarities with the compound of interest, has identified compounds with significant antioxidant activity and potential anticancer properties. These studies highlight the compounds' effectiveness against certain cancer cell lines, suggesting a promising avenue for the development of new therapeutic agents (Tumosienė et al., 2020).

Electochemistry in Non-aqueous Media

The electrochemical behavior of related 1-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones in non-aqueous media has been investigated, revealing the potential for synthesizing compounds with specific redox properties. These studies offer insights into the mechanisms of electrolytic oxidation and reduction, contributing to the understanding of the chemical reactivity and potential applications of these compounds in electrochemical sensors or reactors (Abou-Elenien et al., 1991).

Mechanism of Action

Target of Action

It is known that thiazole derivatives, which this compound is a part of, have been associated with diverse biological activities . They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . These properties could potentially influence the interaction of the compound with its targets.

Biochemical Pathways

Thiazole derivatives have been found to activate or inhibit various biochemical pathways and enzymes . They can also stimulate or block receptors in biological systems . The exact pathways affected would depend on the specific targets of the compound.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the pharmacokinetics of the compound.

Result of Action

Thiazole derivatives have been associated with diverse biological activities . Depending on the specific targets and mode of action, the compound could potentially exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

3-[[[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]amino]methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5S/c1-25-14-7-5-6-13(10-14)16-12-28-19(22-16)21-11-15-17(23)26-20(27-18(15)24)8-3-2-4-9-20/h5-7,10-12H,2-4,8-9H2,1H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANBUIVVLDCNADX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CSC(=N2)NC=C3C(=O)OC4(CCCCC4)OC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

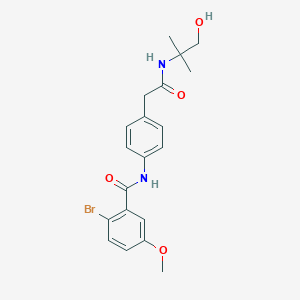

![N-(4-bromophenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2384149.png)

![3-[3-(2-Methylphenyl)-4-isoxazolyl]propanoic acid](/img/structure/B2384153.png)

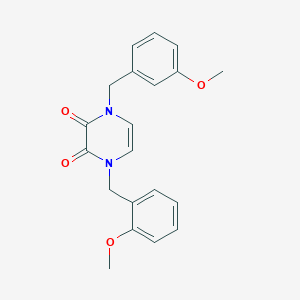

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3,4-dimethoxyphenyl)ethanediamide](/img/structure/B2384155.png)

![methyl 4-[({4-allyl-5-[(2-amino-1,3-thiazol-4-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)methyl]benzoate](/img/structure/B2384161.png)

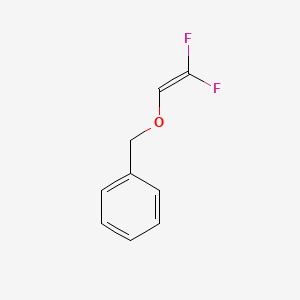

![3-cyclopropyl-2-[(4-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2384163.png)

![6-Benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2384165.png)

![2-({9-ETHOXY-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(2-METHOXYPHENYL)ACETAMIDE](/img/structure/B2384167.png)